molecular formula C17H13Cl3N4O5S B14916565 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Cat. No.: B14916565
M. Wt: 491.7 g/mol
InChI Key: JHVRYJCGKDVGAG-UHFFFAOYSA-N
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Description

2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes trichloro, nitrobenzoyl, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 3-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with carbonothioyl chloride and subsequently with 2-aminobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloro and nitrobenzoyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
  • 2-{[({2,2,2-Trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Uniqueness

2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is unique due to the position of the nitro group on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .

Properties

Molecular Formula

C17H13Cl3N4O5S

Molecular Weight

491.7 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)9-4-3-5-10(8-9)24(28)29)23-16(30)21-12-7-2-1-6-11(12)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30)

InChI Key

JHVRYJCGKDVGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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